molecular formula C8H10N2O2S2 B1600509 6-methyl-2,4-bis(methylthio)-3-nitroPyridine CAS No. 134992-24-8

6-methyl-2,4-bis(methylthio)-3-nitroPyridine

Cat. No. B1600509
M. Wt: 230.3 g/mol
InChI Key: VZIRTVZMIOEMFW-UHFFFAOYSA-N
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Description

6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is a chemical compound . It is also known by other names such as 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine .


Synthesis Analysis

The synthesis of this compound and its metabolites has been discussed in a study . The study synthesized and identified four metabolites of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 inhibitor, K-604 (1). Two of the metabolites M1 and M2, were prepared from 1 using a combination reagent of hydrogen peroxide and sodium tungstate with either phosphoric acid or trifluoroethanol .


Molecular Structure Analysis

The molecular structure of 6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Formation and Rearrangement in Chemical Synthesis

The reaction of aminopyridines with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base, like pyridine, can unexpectedly yield aminals via a Pummerer type rearrangement. This process involves the attack of a suitable base on the N-methylenethiomethyl intermediates with expulsion of methyl mercaptan, forming unusual aminals (Rakhit, Georges, & Bagli, 1979).

Catalysis and Organic Transformations

Zwitterionic salts, arising from reactions involving pyridine derivatives, have been found to be effective as organocatalysts for the transesterification of methyl carboxylates and alcohols in hydrocarbons. This showcases the utility of pyridine compounds in facilitating organic transformations, offering mild conditions for catalytic processes (Ishihara, Niwa, & Kosugi, 2008).

Electrophilic Substitution Reactions

In the realm of organometallic chemistry, reactions involving the electrophilic substitution of nitrosyl ligands by methoxy groups have been reported. These studies provide insights into the manipulation of ligands in coordination complexes, which is crucial for the development of new materials and catalysts (Arashiba et al., 2006).

Coordination Chemistry and Metal Complexes

The synthesis and characterization of coordination compounds, including those with trithiocyanuric acid, highlight the versatility of pyridine derivatives in forming structurally diverse metal complexes. These compounds have potential applications in magnetic, electronic, and catalytic materials, as exemplified by studies on nickel coordination compounds (Kopel et al., 1999).

Spectroscopic and Computational Studies

Vibrational spectroscopic studies combined with computational methods have been used to investigate the molecular structure and electronic properties of pyridine derivatives. Such studies are essential for understanding the behavior of these compounds under various conditions and can inform their application in material science and molecular engineering (Karnan, Balachandran, & Murugan, 2012).

Safety And Hazards

The safety data sheet of a product containing 6-methyl-2,4-bis(methylthio)phenylene-1,3-diamine suggests that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

Future Directions

The compound has been used in the development of an ACAT-1 inhibitor, K-604, which is believed to be useful for the treatment of incurable diseases involving ACAT-1 overexpression .

properties

IUPAC Name

6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S2/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIRTVZMIOEMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434549
Record name 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2,4-bis(methylthio)-3-nitroPyridine

CAS RN

134992-24-8
Record name 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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